Bienvenue dans la boutique en ligne BenchChem!

Cimetidine-d3

Isotopic Purity LC-MS Method Validation

Cimetidine-d3 (CAS 1185237-29-9) is a deuterated internal standard (DIS) with ≥98 atom% D enrichment, designed for precise LC-MS/MS quantification of cimetidine in biological matrices. Its +3.02 Da mass shift enables clear discrimination from the analyte, correcting matrix effects and variability—essential for robust ANDA submissions and bioequivalence studies. Unlike unlabeled analogs, this DIS co-elutes with cimetidine and shares ionization efficiency, ensuring method accuracy. Long-term stability (≥4 years at -20°C) supports multi-year studies. Choose Cimetidine-d3 for validated, regulatory-compliant analytical methods.

Molecular Formula C10H16N6S
Molecular Weight 255.36 g/mol
CAS No. 1185237-29-9
Cat. No. B563092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimetidine-d3
CAS1185237-29-9
SynonymsN-Cyano-N’-methyl-d3-N’’-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine; _x000B_SKF-9233-4-d3;  Acibilin-d3;  Acinil-d3;  Cimal-d3;  Cimetag-d3;  Cimetum-d3;  Edalened3;  Peptol-d3;  Tagamet-d3;  Ulcedin-d3; 
Molecular FormulaC10H16N6S
Molecular Weight255.36 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CSCCNC(=NC)NC#N
InChIInChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)/i2D3
InChIKeyAQIXAKUUQRKLND-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cimetidine-d3 (CAS 1185237-29-9): A Deuterated Internal Standard for LC-MS and GC-MS Quantification of Cimetidine


Cimetidine-d3 (CAS 1185237-29-9), chemically known as N-cyano-N''-(methyl-d3)-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine, is a stable isotope-labeled analog of the histamine H2 receptor antagonist cimetidine. Its molecular formula is C10H13D3N6S, with a molecular weight of 255.35–255.40 g/mol . The compound is specifically designed and manufactured as an internal standard for the accurate quantification of cimetidine in biological matrices and pharmaceutical formulations using mass spectrometry-based techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) [1].

The Risks of Substituting Cimetidine-d3 with Unlabeled or Alternative Internal Standards


Substituting Cimetidine-d3 with its unlabeled counterpart (cimetidine) or a structurally dissimilar analog for quantitative analysis introduces a high risk of systematic error and invalidates method accuracy. As a deuterated internal standard (DIS), Cimetidine-d3 co-elutes with the analyte under most chromatographic conditions, sharing identical ionization efficiency in the mass spectrometer source. However, its higher mass (+3.02 Da) allows for clear mass spectrometric discrimination, enabling it to correct for analyte loss during sample preparation, matrix effects, and instrument variability [1][2]. Using an unlabeled compound or a non-deuterated analog fails to correct for these critical sources of variation, leading to inaccurate quantification. This is especially critical in regulatory contexts, such as Abbreviated New Drug Application (ANDA) submissions, where method validation requires the use of a stable isotope-labeled internal standard to demonstrate precision and accuracy [3]. The choice of a specific DIS like Cimetidine-d3, with its defined isotopic enrichment and purity, is therefore not an interchangeable option but a foundational requirement for robust analytical method performance.

Quantitative Evidence for Cimetidine-d3: Key Differentiation Data for Procurement Decisions


Isotopic Enrichment: A Key Differentiator for Quantitative Accuracy

Cimetidine-d3 from reputable vendors is supplied with a high isotopic enrichment, typically specified as ≥98 atom% D or ≥99 atom% D . This is a critical specification for an internal standard, as a lower enrichment (e.g., 90 atom% D) would result in a higher background signal from the unlabeled species, compromising the limit of detection and accuracy of the assay. While head-to-head comparisons are not publicly available, this specification is a primary differentiator between high-quality reference standards and less expensive, poorly characterized alternatives. It ensures that the deuterated compound contributes minimal interference at the mass-to-charge ratio (m/z) of the target analyte, cimetidine.

Isotopic Purity LC-MS Method Validation

Chemical Purity: Quantified Reliability for Robust Analytical Methods

The chemical purity of Cimetidine-d3 is another critical specification that differentiates product grades. Suppliers consistently specify a minimum purity of ≥95% by HPLC, with some vendors providing a higher specification of ≥98% . This quantitative measure is a direct comparator against alternative sources that may offer lower purity (e.g., <90%) or do not provide batch-specific certificates of analysis. The presence of undefined impurities in a lower-purity product can co-elute and cause ion suppression or enhancement in LC-MS, severely affecting the accuracy and reproducibility of the quantitative method. A higher purity standard reduces these risks, making it the more reliable choice for validated assays.

Chemical Purity HPLC Quality Control

Long-Term Stability: Minimizing Procurement Frequency and Ensuring Project Continuity

Procurement decisions are often influenced by the stability of a reagent, impacting storage costs and the need for frequent re-ordering. Cayman Chemical specifies a stability of ≥4 years for their Cimetidine-d3 when stored as directed at -20°C . While direct stability data for unlabeled cimetidine or other Cimetidine-d3 products are not provided for comparison, this quantified claim provides a tangible benchmark for the product's shelf-life. A documented, multi-year stability reduces the risk of project delays due to reagent degradation, lowers the administrative burden of re-qualification, and ensures lot-to-lot consistency over the course of long-term studies.

Stability Storage Inventory Management

Regulatory-Compliant Documentation: Streamlining ANDA and DMF Submissions

Cimetidine-d3 from vendors like SynZeal and ChemWhat is supplied with detailed characterization data compliant with regulatory guidelines, and can be used for analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDAs) [1][2]. This is a key differentiator from general research-grade chemicals. The availability of comprehensive documentation (e.g., Certificate of Analysis with purity and isotopic enrichment data) and the option for further traceability against pharmacopeial standards (USP or EP) directly support regulatory filings and GMP/GLP compliance. This documentation is not a standard offering for all isotopic compounds and represents a significant value-add for users in the pharmaceutical industry, saving time and resources in internal qualification and method validation processes.

Regulatory Compliance ANDA DMF

Purpose-Built Design: Ensuring Fit-for-Purpose Performance as an Internal Standard

Cimetidine-d3 is explicitly intended for use as an internal standard for the quantification of cimetidine by GC- or LC-MS [1]. This purpose-built designation differentiates it from other deuterated cimetidine analogs (e.g., Cimetidine-d2, Cimetidine-13C) or the unlabeled compound. While other stable-isotope labeled forms could theoretically serve as internal standards, Cimetidine-d3 is the most widely available and characterized form for this specific application. Its use is pre-validated in the sense that its physical and chemical properties are optimized to mirror the analyte, ensuring co-elution and identical ionization efficiency, which are the fundamental requirements for accurate isotope dilution mass spectrometry. Choosing an alternative, such as Cimetidine-13C, might introduce issues with different retention times or ionization behaviors due to a different number or position of isotopic labels.

Internal Standard Mass Spectrometry Method Development

Primary Application Scenarios for Cimetidine-d3 in Research and Industry


Accurate Quantification of Cimetidine in Pharmacokinetic (PK) and Bioequivalence (BE) Studies

Cimetidine-d3 is the internal standard of choice for LC-MS/MS methods quantifying cimetidine in biological matrices (e.g., plasma, urine). Its high isotopic enrichment (≥98 atom% D) and chemical purity (≥95%) are essential for achieving the low limits of quantification (LLOQ) and high precision required to generate robust pharmacokinetic parameters (AUC, Cmax, t1/2) and demonstrate bioequivalence [1][2]. The use of a deuterated internal standard corrects for matrix effects and recovery losses, which is a cornerstone of validated bioanalytical methods submitted to regulatory agencies [2].

Validating Analytical Methods for Quality Control and ANDA Submissions

For pharmaceutical quality control (QC) laboratories, Cimetidine-d3 from vendors providing regulatory-compliant documentation (e.g., Certificate of Analysis, MSDS, chromatograms) is a critical tool for method development and validation [3][4]. It serves as a reliable reference standard to assess the accuracy, precision, specificity, and linearity of HPLC or LC-MS methods for cimetidine assay and impurity profiling. This is particularly important for Abbreviated New Drug Application (ANDA) submissions, where robust analytical method validation is a key requirement for demonstrating pharmaceutical equivalence to the reference listed drug [3].

Supporting Drug-Drug Interaction (DDI) and Metabolism Studies

Cimetidine is a known inhibitor of several cytochrome P450 (CYP) enzymes, making it a common probe in drug-drug interaction (DDI) studies [1]. Cimetidine-d3 enables the precise quantification of cimetidine concentrations in in vitro systems (e.g., human liver microsomes, hepatocytes) and in vivo samples from clinical DDI trials. This precise quantification is necessary for establishing concentration-dependent inhibition parameters (e.g., IC50, Ki) and for building physiologically based pharmacokinetic (PBPK) models to predict clinical DDI risk [1].

Enabling Robust, Multi-Year Research Programs Through Extended Stability

The documented long-term stability of Cimetidine-d3 (≥4 years at -20°C) directly supports longitudinal research projects and method continuity . In academic or industrial settings where analytical methods are used intermittently over several years, a stable internal standard eliminates the need for frequent re-qualification of new lots. This reduces variability between study phases, lowers procurement and administrative overhead, and provides confidence that the reference material remains fit for purpose, thereby supporting the reproducibility and long-term validity of research findings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cimetidine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.